molecular formula C10H9FO4 B13662640 2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid

2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid

Cat. No.: B13662640
M. Wt: 212.17 g/mol
InChI Key: PHEVLFKWRLNQNV-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and a 2-methoxy-2-oxoethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzoic acid.

    Esterification: The 2-fluorobenzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-fluorobenzoate.

    Substitution Reaction: The methyl 2-fluorobenzoate undergoes a substitution reaction with a suitable reagent, such as sodium methoxide, to introduce the 2-methoxy-2-oxoethyl group at the 4-position of the benzene ring.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 2-methoxy-2-oxoethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxybenzoic Acid: Similar structure but lacks the 2-methoxy-2-oxoethyl group.

    2-Fluoro-4-methylbenzoic Acid: Similar structure but has a methyl group instead of the 2-methoxy-2-oxoethyl group.

    4-Fluoro-2-methoxybenzonitrile: Similar structure but contains a nitrile group instead of the carboxylic acid group.

Uniqueness

2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid is unique due to the presence of both the fluorine atom and the 2-methoxy-2-oxoethyl group, which confer distinct chemical and biological properties. These substitutions can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

2-fluoro-4-(2-methoxy-2-oxoethyl)benzoic acid

InChI

InChI=1S/C10H9FO4/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4H,5H2,1H3,(H,13,14)

InChI Key

PHEVLFKWRLNQNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)C(=O)O)F

Origin of Product

United States

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